molecular formula C22H33N3O5 B1521506 (S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine CAS No. 1420804-55-2

(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine

货号: B1521506
CAS 编号: 1420804-55-2
分子量: 419.5 g/mol
InChI 键: VCLPNMZPBKOAJL-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-Boc-4-[2-(Cbz-amino)isopentanoyl]piperazine (CAS: 1420804-55-2) is a chiral piperazine derivative functionalized with two protective groups: a tert-butoxycarbonyl (Boc) group at the 1-position and a carbobenzyloxy (Cbz) group attached via an isopentanoyl side chain at the 4-position . Its molecular formula is C23H34N3O5, with a molecular weight of 432.54 g/mol. The compound is synthesized through multi-step reactions involving nucleophilic substitution and carbamate formation, often employing Boc and Cbz protecting strategies to enhance stability during synthesis .

Key structural features include:

  • Boc group: Enhances solubility in organic solvents and prevents unwanted side reactions.
  • Cbz-protected amine: Provides orthogonal protection for subsequent deprotection in peptide synthesis.
  • Isopentanoyl linker: A branched aliphatic chain that influences steric and electronic properties.

属性

IUPAC Name

tert-butyl 4-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O5/c1-16(2)18(23-20(27)29-15-17-9-7-6-8-10-17)19(26)24-11-13-25(14-12-24)21(28)30-22(3,4)5/h6-10,16,18H,11-15H2,1-5H3,(H,23,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLPNMZPBKOAJL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of (S)-2-(cbz-amino)isopentanoyl chloride or activated ester

  • The (S)-2-(cbz-amino)isopentanoic acid is first prepared or sourced commercially.
  • This acid is then converted into an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
  • Alternatively, activated esters like N-hydroxysuccinimide (NHS) esters may be prepared for milder coupling conditions.

Coupling with 1-Boc-piperazine

  • 1-Boc-piperazine is dissolved in anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
  • A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during acylation.
  • The acid chloride or activated ester of (S)-2-(cbz-amino)isopentanoic acid is added dropwise at low temperature (0–5 °C) to control the reaction rate and prevent side reactions.
  • The reaction mixture is stirred for several hours at room temperature to ensure completion.

Work-up and Purification

  • The reaction mixture is quenched with water and extracted with organic solvents.
  • Organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Purification is achieved by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Final product is characterized by NMR, MS, and optical rotation to confirm stereochemistry and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Outcomes
Boc protection of piperazine Boc2O, TEA, DCM, 0–25 °C High selectivity for mono-protection, >90% yield
Acid chloride formation SOCl2 or oxalyl chloride, reflux, anhydrous Complete conversion within 1–2 hours
Coupling reaction 1-Boc-piperazine, acid chloride, TEA, DCM, 0–5 °C to RT Controlled addition to prevent over-acylation
Purification Silica gel chromatography, EtOAc/hexane >95% purity achievable

Research Findings and Variations

  • Chirality retention : The use of (S)-configured isopentanoyl derivatives ensures stereochemical integrity in the final product, critical for biological activity.
  • Protecting group strategy : Boc and cbz groups are chosen for their orthogonal stability, allowing selective deprotection in subsequent synthetic steps.
  • Alternative coupling methods : Some reports suggest the use of peptide coupling reagents such as EDCI/HOBt or HATU for milder conditions and improved yields, especially when acid chlorides are unstable.
  • Solvent effects : DMF and DCM are preferred solvents due to their ability to dissolve both reactants and facilitate efficient coupling.
  • Temperature control : Low temperatures during acylation minimize side reactions such as over-acylation or racemization.

Summary Table of Preparation Methods

Preparation Aspect Method/Conditions Advantages Limitations
Boc Protection Boc2O, TEA, DCM, RT High selectivity, easy work-up Requires dry conditions
Acid Activation SOCl2 or oxalyl chloride, reflux Fast, high conversion Acid chlorides can be moisture sensitive
Coupling Reaction 1-Boc-piperazine + acid chloride + TEA, 0–5 °C to RT Efficient, high yield Requires careful temperature control
Alternative Coupling EDCI/HOBt or HATU, DMF, RT Milder, less corrosive reagents Costlier reagents
Purification Silica gel chromatography, EtOAc/hexane High purity Time-consuming

化学反应分析

Types of Reactions

(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine undergoes several types of chemical reactions, including:

    Deprotection reactions: The Boc and Cbz protecting groups can be removed under specific conditions. Boc deprotection is typically achieved using trifluoroacetic acid, while Cbz deprotection is carried out using catalytic hydrogenation.

    Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Boc deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Cbz deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2) is employed to remove the Cbz group.

Major Products Formed

    Deprotected amine: Removal of the Boc and Cbz groups yields the free amine, which can be further utilized in various synthetic applications.

科学研究应用

Scientific Research Applications

(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine has been explored in various scientific research applications:

Drug Development

This compound serves as an intermediate in the synthesis of potential pharmaceutical agents targeting various diseases, including cancer and neurological disorders. Its structure allows for modifications that can enhance biological activity and selectivity.

Bioconjugation Studies

The presence of a piperazine moiety makes this compound suitable for bioconjugation with biomolecules such as peptides and proteins, facilitating studies on drug delivery systems and targeted therapies.

Structure-Activity Relationship (SAR) Studies

Researchers utilize this compound to investigate the effects of structural modifications on pharmacological activity, aiding in the design of more effective drugs.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated enhanced cytotoxicity against several cancer cell lines compared to unmodified compounds, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Neurological Disorders

Research focusing on neuroprotective effects highlighted that modifications of this compound exhibited promising results in models of neurodegeneration. The findings suggest that it could lead to new treatments for conditions like Alzheimer's disease.

作用机制

The mechanism of action of (S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine primarily involves the protection and deprotection of amine groups. The Boc and Cbz groups protect the amine functionalities during synthetic processes, preventing unwanted side reactions. Upon completion of the synthesis, these protecting groups are removed to yield the desired free amine.

相似化合物的比较

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues

(R)-1-Boc-4-Cbz-2-methylpiperazine (CAS: 128102-16-9)
  • Structure: Differs in stereochemistry (R-configuration) and substituents (methyl group at the 2-position instead of isopentanoyl).
  • Molecular Formula : C19H28N3O4 (MW: 374.45 g/mol).
(S)-1-Boc-2-isobutylpiperazine (CAS: 674792-06-4)
  • Structure : Features an isobutyl group at the 2-position and lacks the Cbz-protected side chain.
  • Molecular Formula : C13H26N2O2 (MW: 242.36 g/mol).
  • Key Differences : Simpler structure with lower molecular weight, likely improving bioavailability but reducing functionalization sites .
1-Boc-4-(4-Carboxybenzyl)piperazine (CAS: 479353-63-4)
  • Structure: Contains a carboxylic acid group at the benzyl position instead of the Cbz-isopentanoyl chain.
  • Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).
  • Key Differences : The carboxylic acid group increases polarity, enhancing aqueous solubility but reducing permeability across biological membranes .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility LogP<sup>a</sup>
(S)-1-Boc-4-[2-(Cbz-amino)isopentanoyl]piperazine 432.54 Not reported Soluble in DMSO, THF ~3.5<sup>b</sup>
(R)-1-Boc-4-Cbz-2-methylpiperazine 374.45 Not reported Soluble in CH2Cl2, EtOAc ~2.8
(S)-1-Boc-2-isobutylpiperazine 242.36 Not reported Soluble in MeOH, EtOH ~1.9
1-Boc-4-(4-Carboxybenzyl)piperazine 320.38 Not reported Soluble in H2O (pH >7) ~1.2

<sup>a</sup> Predicted using ChemDraw.
<sup>b</sup> Estimated based on aliphatic side chain contributions.

Key Observations :

  • The isopentanoyl chain in the target compound increases lipophilicity (higher LogP) compared to carboxybenzyl or methyl derivatives.
  • Carboxylic acid-containing analogues (e.g., CAS 479353-63-4) exhibit higher aqueous solubility at neutral/basic pH .

Stability and Degradation

Piperazine moieties are prone to oxidative degradation, particularly at the N-atoms. The Boc and Cbz groups in the target compound likely protect against such degradation, enhancing shelf-life compared to unprotected analogues (e.g., 1-phenylpiperazine in ) .

生物活性

(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, with a molecular formula of C22H33N3O5 and a molecular weight of 419.51 g/mol, is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a cbz (carbobenzyloxy) amino acid moiety, which may influence its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Properties : Preliminary studies suggest that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the piperazine ring can enhance potency against specific targets such as the S100A2-p53 interaction, which is relevant in cancer biology .
  • Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This inhibition could provide therapeutic avenues for managing type 2 diabetes .
  • Neuropharmacological Effects : Piperazine derivatives are also known for their neuroactive properties, potentially modulating neurotransmitter systems. This aspect warrants further investigation to elucidate mechanisms of action and therapeutic applications in neurodegenerative diseases.

Anticancer Activity

A study focused on novel piperazine derivatives demonstrated significant growth inhibition across several human cancer cell lines, including pancreatic and breast cancer models. For instance, compounds structurally related to this compound showed sub-micromolar growth inhibition values against pancreatic cancer cell lines such as MiaPaCa-2 and PANC-1 .

Table 1: Growth Inhibition Data

CompoundCell LineGI50 (µM)
1MiaPaCa-20.43
2PANC-10.61
3MCF-7>50
4A2780<10

Dipeptidyl Peptidase IV Inhibition

Research on similar compounds has shown that modifications in the piperazine structure can lead to enhanced DPP-IV inhibitory activity. For example, certain analogs demonstrated effective binding affinity, which could translate into improved pharmacodynamics for diabetes treatment .

Table 2: DPP-IV Inhibition Assay Results

CompoundDPP-IV Inhibition (%)
A75
B85
C60

Structure-Activity Relationship (SAR)

The SAR studies highlight that the introduction of bulky groups or electron-withdrawing groups on the piperazine ring significantly affects biological activity. For instance, compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

Mechanistic Insights

Mechanistic studies using molecular docking simulations have elucidated potential binding sites of this compound within target proteins like S100A2 and DPP-IV. These insights are crucial for rational drug design and optimization of therapeutic efficacy.

常见问题

Q. What are the recommended synthetic routes for preparing (S)-1-Boc-4-[2-(Cbz-amino)isopentanoyl]piperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential protection/deprotection and coupling steps:

  • Step 1: Boc protection of piperazine under anhydrous conditions (e.g., Boc₂O, DMAP, DCM, 0°C to RT) .
  • Step 2: Cbz-protected isopentanoyl chloride coupling to the Boc-piperazine intermediate via Schlenk techniques, using DIPEA as a base in THF (yield: 60–75%) .
  • Critical Factors:
    • Temperature control during Boc protection prevents premature deprotection.
    • Solvent choice (THF vs. DMF) affects reaction kinetics and byproduct formation .
    • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted starting materials and diastereomers. NMR (¹H, ¹³C) confirms stereochemistry at the isopentanoyl chiral center .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermogravimetric Analysis (TGA): Assess decomposition temperatures (reported range: 150–200°C for Boc-protected piperazines) .
  • HPLC-MS Monitoring: Track degradation products (e.g., de-Boc or hydrolyzed Cbz groups) in solutions stored at 4°C, RT, and −20°C over 30 days .
  • Moisture Sensitivity: Karl Fischer titration quantifies water uptake in hygroscopic samples; anhydrous storage (argon atmosphere, molecular sieves) is critical .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key diagnostic signals include:
    • Boc group: δ ~1.4 ppm (singlet, 9H) .
    • Cbz group: δ ~5.1 ppm (CH₂Ph), 7.3–7.5 ppm (aromatic protons) .
  • IR Spectroscopy: Confirm carbonyl stretches (Boc: ~1680 cm⁻¹; Cbz: ~1720 cm⁻¹) .
  • X-ray Crystallography: Resolves absolute configuration of the (S)-isopentanoyl moiety (if crystals are obtainable) .

Advanced Research Questions

Q. How can side reactions during Boc/Cbz deprotection be minimized, and what analytical tools detect common byproducts?

Methodological Answer:

  • Boc Deprotection: Use TFA/DCM (1:4 v/v) at 0°C to avoid carbamate scrambling. Monitor by TLC (Rf shift from 0.6 to 0.2 in EtOAc/hexane) .
  • Cbz Deprotection: Catalytic hydrogenation (H₂, Pd/C, MeOH) risks piperazine ring hydrogenation; instead, use LiAlH₄ in anhydrous THF for selective reduction .
  • Byproduct Detection: LC-MS identifies tert-butyl alcohol (Boc cleavage) or benzyl alcohol (Cbz cleavage). Adjust quenching protocols (e.g., slow addition to ice-cold NaHCO₃) to suppress acid-mediated side reactions .

Q. What strategies optimize the compound’s solubility for in vitro biological assays without compromising stability?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤5% v/v) with aqueous buffers (PBS, pH 7.4) to maintain solubility. Pre-saturate solutions with N₂ to limit oxidation .
  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HPβCD) enhances solubility (up to 10 mM) while stabilizing the Boc group .
  • Dynamic Light Scattering (DLS): Monitors aggregate formation in real-time; adjust pH or ionic strength to prevent precipitation .

Q. How do structural analogs of this compound compare in binding affinity to serotonin or dopamine receptors?

Methodological Answer:

  • Receptor Binding Assays: Radioligand competition (³H-Spiperone for D₂, ³H-Ketanserin for 5-HT₂A) using HEK293 cells expressing cloned receptors .
  • SAR Trends:
    • Piperazine Substitution: Bulky groups (e.g., Boc) reduce off-target binding to σ receptors .
    • Cbz vs. Acetyl Protection: Cbz improves blood-brain barrier permeability (logP ~2.5 vs. ~1.8 for acetyl) .
  • Computational Docking: AutoDock Vina predicts binding poses; compare with X-ray structures of receptor-ligand complexes .

Q. What are the key challenges in scaling up the synthesis, and how can process chemistry address them?

Methodological Answer:

  • Scale-Up Hurdles:
    • Exothermic Boc protection requires jacketed reactors with precise temperature control (−10°C to 25°C) .
    • Crystallization difficulties due to oily intermediates; use anti-solvent precipitation (heptane) .
  • Green Chemistry Approaches: Replace DCM with cyclopentyl methyl ether (CPME) for Boc reactions (recyclable, lower toxicity) .
  • PAT (Process Analytical Technology): In-line FTIR monitors reaction progression, reducing batch failures .

Q. How do conflicting toxicity data in zebrafish models inform risk assessment for this compound?

Methodological Answer:

  • Zebrafish Embryotoxicity Assay: LC₅₀ values vary (10–100 µM) depending on solvent (DMSO vs. HPβCD) .
  • Confounding Factors:
    • Solvent Artifacts: DMSO >1% v/v induces developmental defects; use HPβCD for dose escalation .
    • Oxidative Metabolites: LC-MS/MS identifies hydroxylated byproducts (m/z +16) in liver microsomes; correlate with toxicity .
  • Mitigation: Pre-incubate compound with glutathione (GSH) to assess detoxification potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine
Reactant of Route 2
Reactant of Route 2
(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。